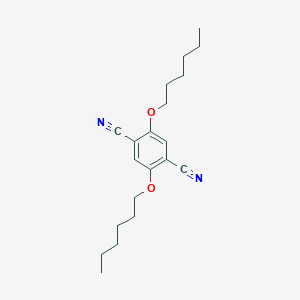
2,5-Bis(hexyloxy)terephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hexyloxy)terephthalonitrile, also known as BHOTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHOTN belongs to a class of compounds known as terephthalonitriles, which are widely used in various fields such as material science, electronics, and pharmaceuticals.
Wirkmechanismus
2,5-Bis(hexyloxy)terephthalonitrile interacts with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. It has been shown to bind to proteins and nucleic acids, altering their structure and function. This compound has also been shown to interact with lipid membranes, affecting their fluidity and permeability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis(hexyloxy)terephthalonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a suitable compound for use in biological assays. However, this compound has some limitations, such as its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-Bis(hexyloxy)terephthalonitrile. One potential area of research is the development of new drugs based on this compound. Its ability to interact with biological molecules makes it a promising candidate for the development of drugs targeting specific proteins or nucleic acids. Another area of research is the development of new materials based on this compound. Its unique properties make it a potential building block for the synthesis of new liquid crystals and organic semiconductors. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
2,5-Bis(hexyloxy)terephthalonitrile can be synthesized through a multi-step process involving the reaction of terephthalic acid with hexanol and thionyl chloride, followed by the reaction with sodium cyanide. The final product is obtained through purification and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hexyloxy)terephthalonitrile has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of liquid crystals, which have potential applications in display technology. In electronics, this compound has been studied as a potential organic semiconductor due to its high charge carrier mobility. In addition, this compound has been investigated for its potential use in the development of new drugs due to its ability to interact with biological molecules.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2,5-dihexoxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
FQDAXJHACIALFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


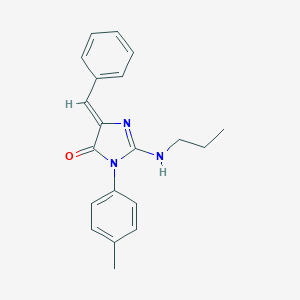
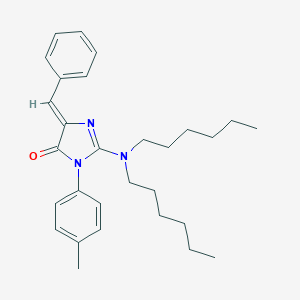
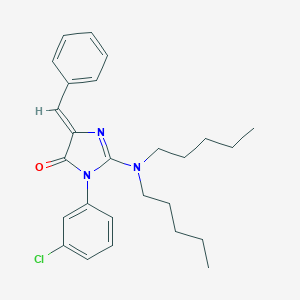



![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
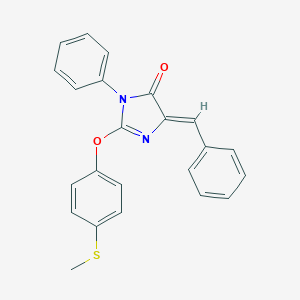
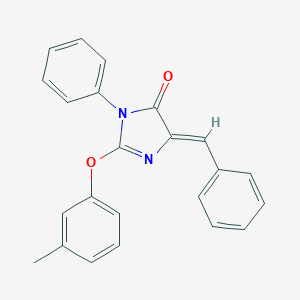
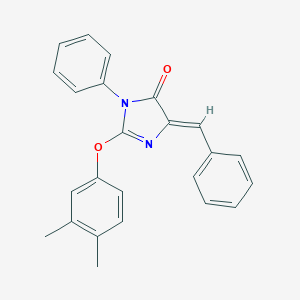
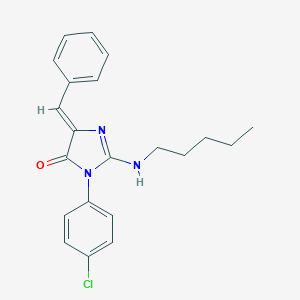
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
